Nicodicodine - 808-24-2

Nicodicodine

Catalog Number: EVT-13544997
CAS Number: 808-24-2
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Nicodicodine is synthesized through a chemical modification of dihydrocodeine, involving the introduction of a nicotinoyl group. The primary method involves the reaction of dihydrocodeine with nicotinic acid or its derivatives under acidic or basic conditions, facilitating the esterification process.

Technical Details

The synthesis typically requires controlled conditions to ensure high yield and purity. The reaction may involve:

  • Reagents: Dihydrocodeine, nicotinic acid, and a suitable catalyst.
  • Reaction Conditions: Elevated temperatures and specific pH levels to promote the formation of the ester bond.
  • Purification: Post-reaction purification often employs techniques such as recrystallization or chromatography to isolate nicodicodine from byproducts.
Molecular Structure Analysis

Structure

Nicodicodine has the molecular formula C24H26N2O4C_{24}H_{26}N_{2}O_{4} with a molar mass of approximately 406.482 g/mol. Its structure includes a bicyclic framework characteristic of opioids, with a nicotinoyl moiety attached to the nitrogen atom.

Data

  • IUPAC Name: 6-Nicotinoyldihydrocodeine
  • CAS Number: [not specified in provided data]
  • PubChem CID: [not specified in provided data]
  • Chemical Structure: The compound features a complex arrangement that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Nicodicodine undergoes metabolic transformations primarily in the liver. The key metabolic pathway involves demethylation to yield 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine, an active metabolite with potent analgesic effects.

Technical Details

The reactions can be summarized as follows:

  1. Demethylation: Nicodicodine → 6-Nicotinoyldihydromorphine
  2. Further Metabolism: 6-Nicotinoyldihydromorphine → Dihydromorphine

These transformations are facilitated by hepatic enzymes, primarily cytochrome P450 isoenzymes.

Mechanism of Action

Nicodicodine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits pain pathways and alters the perception of pain while also inducing cough suppression.

Process

  1. Receptor Binding: Nicodicodine binds to mu-opioid receptors.
  2. Signal Transduction: This activates intracellular signaling pathways that lead to reduced neuronal excitability and neurotransmitter release.
  3. Physiological Effects: Resulting effects include analgesia (pain relief), sedation, and cough suppression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Not specified but expected to be within ranges typical for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant physicochemical data can be critical for formulation development and understanding potential interactions with other substances.

Applications

Scientific Uses

  • Research: Investigated for its pharmacological properties and potential applications in pain management.
  • Pharmaceutical Development: Explored in formulations aimed at developing abuse-deterrent opioid medications.
Historical Development and Regulatory Context of Nicodicodine

Synthesis and Early Pharmacological Characterization (1904–Present)

Nicodicodine (6-nicotinoyldihydromorphine) was first synthesized in 1904 through the O-nicotinoylation of dihydrocodeine, representing a strategic molecular modification of natural opiate alkaloids isolated from Papaver somniferum. This semi-synthetic opioid belongs to the same chemical lineage as other early 20th-century opioid derivatives developed through simple esterification or etherification of morphine and codeine [1]. The structural modification positioned nicodicodine as a prodrug that undergoes extensive hepatic hydrolysis to release active metabolites—primarily dihydromorphine and dihydrocodeine—which subsequently exert analgesic effects via agonism at mu-opioid (MOP) receptors [1] [5].

Early pharmacological studies established nicodicodine's metabolic pathway and receptor binding profile. Unlike its parent compound codeine, which relies on CYP2D6-mediated O-demethylation to morphine, nicodicodine's de-esterification occurs via non-microsomal esterases, potentially reducing interindividual variability in metabolic activation [5]. Quantitative studies indicated that approximately 60-70% of an administered dose converts to dihydrocodeine, with 20-30% further metabolized to dihydromorphine [1]. This bimodal activation mechanism contributes to its delayed onset but extended duration of action compared to codeine. Despite these characteristics, nicodicodine remained pharmacologically overshadowed by more potent semi-synthetic opioids like oxycodone and hydrocodone, limiting its commercial development and clinical adoption [1] [5].

Table 1: Metabolic Activation Pathway of Nicodicodine

CompoundStructural FeaturePrimary Active MetabolitesActivation Mechanism
Nicodicodine6-nicotinoyl ester of dihydrocodeineDihydrocodeine → DihydromorphineHepatic esterase hydrolysis
Codeine3-methoxy analogue of morphineMorphineCYP2D6 O-demethylation

Regulatory Evolution in Global Controlled Substance Frameworks

Nicodicodine's regulatory status has been intrinsically linked to its metabolic relationship with dihydrocodeine. Under the United Nations Single Convention on Narcotic Drugs (1961), substances metabolizing to controlled opioids are typically scheduled alongside their active metabolites [1] [3]. Consequently, nicodicodine falls under international control as a derivative of dihydrocodeine, which is listed in Schedule II of the convention. However, significant jurisdictional variations exist:

  • United States: Classified as a Schedule II controlled substance under the Controlled Substances Act due to its conversion to dihydrocodeine (Schedule II) and potential for dihydromorphine production [5].
  • European Union: Subject to stricter national controls in several member states (e.g., Germany, UK) where dihydrocodeine preparations are more widely utilized, though not uniformly scheduled [3].
  • Global Disparities: Reflect broader inequities in opioid accessibility, where 90% of the global population has minimal access to essential opioids despite nicodicodine's theoretical availability [3]. Regulatory reporting to the International Narcotics Control Board (INCB) remains inconsistent, with many countries lacking specific nicodicodine consumption data [3].

The compound's regulatory ambiguity stems from its limited clinical utilization and absence from major formularies. Unlike its structural analogs hydrocodone and oxycodone—which underwent extensive scheduling revisions during the opioid crisis—nicodicodine remained pharmacologically and regulatorily stagnant [5]. This positions it as a historical artifact rather than a therapeutically relevant agent within modern controlled substance frameworks.

Position Within Opioid Classification Systems and Analogues

Nicodicodine occupies a niche position within opioid classification schemas, defined by three intersecting categorization approaches:

  • Chemical Classification: As a semi-synthetic opioid derived from natural opiate alkaloids, structurally analogous to other esterified opioids like diacetylmorphine (heroin) and acetyldihydrocodeine [1] [5].
  • Mechanistic Classification: A prodrug requiring metabolic activation to exert MOP receptor agonism, similar to codeine and tramadol [5].
  • Functional Classification: Positioned as a step-II analgesic under WHO pain ladder guidelines, theoretically suited for moderate pain unresponsive to non-opioids [1] [5].

Within the morphinan derivatives subgroup, nicodicodine exhibits lower receptor affinity than oxycodone or hydromorphone but higher lipophilicity than codeine due to its nicotinoyl ester [1] [5]. Its structural analogs include nicocodeine (6-nicotinoylmorphine) and nicomorphine (3,6-dinicotinoylmorphine), though neither achieved significant therapeutic penetration.

Table 2: Classification of Nicodicodine Within Opioid Taxonomies

Classification BasisCategoryDifferentiating Features
Origin/SynthesisSemi-synthetic opioidDerived from dihydrocodeine via esterification
Receptor InteractionMOP receptor prodrug agonistDependent on hydrolysis to dihydrocodeine/dihydromorphine
Therapeutic IntensityModerate-potency analgesicPositioned between codeine and morphine
Chemical Structure6-ester morphinanNicotinoyl substitution at C6

Nicodicodine's analog status under the US Controlled Substances Act places it under the same regulatory scrutiny as dihydrocodeine derivatives with potential for misuse. Its negligible presence in global consumption data—where oxycodone (35%), morphine (15.9%), and methadone (15.8%) dominate medical use—highlights its obscurity [3]. This positions nicodicodine as a chemical curiosity rather than a clinically significant agent within contemporary pain management frameworks.

Properties

CAS Number

808-24-2

Product Name

Nicodicodine

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1

InChI Key

GTGRMWCOZHEYRL-MJFIPZRTSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.